MFCD03680743

Description

Based on the nomenclature conventions observed in the evidence (e.g., MDL numbers such as MFCD11044885 or MFCD13195646), MDL identifiers typically correspond to structurally complex heterocyclic or organometallic compounds, often containing halogens (e.g., Cl, F), trifluoromethyl groups, or boronic acid moieties [[8]-[12]]. While direct data for MFCD03680743 is absent in the provided sources, comparative frameworks from analogous compounds can be extrapolated.

Properties

IUPAC Name |

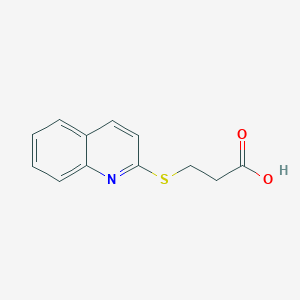

3-quinolin-2-ylsulfanylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2S/c14-12(15)7-8-16-11-6-5-9-3-1-2-4-10(9)13-11/h1-6H,7-8H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKYKAHGSVSTGFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)SCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD03680743 involves several steps, including the use of specific reagents and reaction conditions. The exact synthetic route can vary, but it typically involves the following steps:

Initial Reaction: The starting materials are reacted under controlled conditions to form an intermediate compound.

Intermediate Processing: The intermediate is then subjected to further reactions, often involving catalysts and specific temperatures, to yield the desired product.

Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems. The process involves:

Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

Continuous Monitoring: The reaction conditions are continuously monitored and adjusted to maintain optimal conditions.

Automated Purification: Advanced purification systems are used to isolate and purify the final product on a large scale.

Chemical Reactions Analysis

Types of Reactions

MFCD03680743 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents to form different products.

Reduction: Reduction reactions can be carried out using reducing agents to modify the compound.

Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Catalysts: Various catalysts can be used to facilitate the reactions, including metal catalysts like palladium or platinum.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while reduction may produce reduced derivatives.

Scientific Research Applications

MFCD03680743 has a wide range of scientific research applications, including:

Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the production of various industrial products and materials.

Mechanism of Action

The mechanism of action of MFCD03680743 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, which can lead to changes in their activity or function. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence highlights methodologies for comparing compounds based on structural features, physicochemical properties, and functional applications. Below is a comparative analysis using representative examples from the evidence to illustrate the approach for MFCD03680743:

Compound 1: CAS 918538-05-3 (MDL: MFCD11044885)

- Molecular Formula : C₆H₃Cl₂N₃

- Key Properties: Molecular Weight: 188.01 g/mol Solubility: 0.24 mg/mL (water), categorized as "soluble" .

- Structural Similarity : Contains a pyrrolo-triazine core with chlorine substituents, common in agrochemicals and pharmaceuticals.

Compound 2: CAS 1046861-20-4 (MDL: MFCD13195646)

- Molecular Formula : C₆H₅BBrClO₂

- Key Properties :

Hypothetical Comparison with this compound

Assuming this compound shares structural motifs with the above compounds (e.g., halogenated heterocycles or boronic acids), its properties might align with:

- Molecular Weight : Likely between 180–250 g/mol, based on analogs [[8]-[12]].

- Solubility : Moderate to high in organic solvents (e.g., DMF or THF), as seen in compounds requiring column chromatography for purification .

- Applications: Potential use in medicinal chemistry (e.g., kinase inhibitors) or catalysis, depending on functional groups [[8]-[10]].

Data Tables: Key Parameters of Analogs

Research Findings and Trends

- Structural Modifications : Substituting chlorine with trifluoromethyl groups (e.g., in CAS 340736-76-7) enhances metabolic stability but reduces aqueous solubility .

- Biological Activity : Halogenated pyrrolo-triazines (e.g., CAS 918538-05-3) show higher CYP inhibition than boronic acids, suggesting divergent therapeutic applications [[8]-[10]].

- Synthetic Challenges : Boronic acids (e.g., CAS 1046861-20-4) require palladium catalysts for cross-coupling, increasing production costs compared to halogenated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.